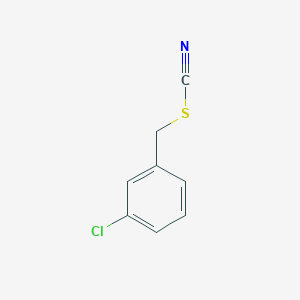

3-Chlorobenzyl thiocyanate

Vue d'ensemble

Description

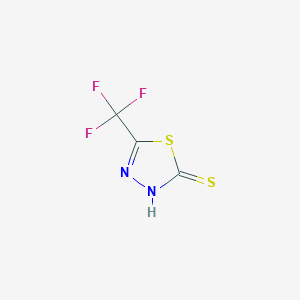

3-Chlorobenzyl thiocyanate is a chemical compound that is part of a broader class of thiocyanates, which are characterized by the presence of the thiocyanate group (SCN). This group is known for its ability to participate in various chemical reactions, particularly with aromatic compounds, and can be involved in the synthesis of numerous organic molecules with potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiocyanate derivatives, such as 3-chlorobenzyl thiocyanate, can be achieved through different methods. One approach involves the use of 1-chloro-1,2-benziodoxol-3-(1H)-one and (trimethylsilyl)isothiocyanate to thiocyanate aromatic compounds, which proceeds smoothly with electron-rich aromatic compounds to yield thiocyanated products in high yield . Another method includes the synthesis of thiocyanato coordination compounds with 4-(4-chlorobenzyl)pyridine as a ligand, which involves reactions of transition metal thiocyanates . Additionally, the synthesis of 3-chlorobenzyl thiocyanate derivatives can be achieved starting from potassium cyanide, via potassium thiocyanate, and then to the desired chlorobenzyl thiocyanate .

Molecular Structure Analysis

The molecular structure of thiocyanate compounds can be studied using various spectroscopic and crystallographic techniques. For instance, the structure of trichloromethyl thiocyanate, a related compound, has been determined in both gaseous and crystalline states using gas electron diffraction and single-crystal X-ray diffraction, revealing a staggered orientation of the CCl3 group relative to the SCN group . Similarly, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride has been determined, showing two sets of symmetry-related molecules connected by weak CH…π interactions .

Chemical Reactions Analysis

Thiocyanate compounds are versatile in chemical reactions. For example, thiocyanation of aromatic compounds using a combination of reagents can lead to high regioselectivity and yield of thiocyanated products . The reactivity of thiocyanate ligands in coordination compounds can also be studied through IR spectroscopy, which shows that the value of the asymmetric C–N stretching vibration depends on the coordination mode of the ligand and the nature of the metal cations . Furthermore, the reactivity of 3-chlorobenzyl thiocyanate derivatives can be explored through isomerization studies, as demonstrated in the synthesis of labelled thioureas .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiocyanate compounds can be characterized using various analytical techniques. For instance, the synthesis of the thiocyanato-N meso-tetratolylporphyrinato zinc(II) ion complex provides insights into the compound's spectroscopic properties, including IR, UV–vis, NMR, and MS, as well as its molecular structure through crystallographic analysis . The thermal properties of thiocyanate coordination compounds can be investigated using differential thermoanalysis and thermogravimetry, revealing information about the stability and decomposition patterns of these compounds .

Applications De Recherche Scientifique

Antimitotic Properties and Microtubule Morphology Alteration

3-Chlorobenzyl thiocyanate, similar to its related compound 2,4-dichlorobenzyl thiocyanate (DCBT), exhibits significant antimitotic properties. This characteristic enables it to cause remarkable reorganization of microtubules in cells, which is crucial for understanding cell division and cancer research. DCBT has been observed to irreversibly inhibit the polymerization of tubulin, a protein essential for microtubule formation, indicating a potential for 3-chlorobenzyl thiocyanate to have similar effects (Abraham et al., 1986).

Synthesis of Fused Polycyclic Nitrogen-Containing Heterocycles

The reactions involving 3-(α-chlorobenzyl)-1,2-dihydroquinoxalin-2-one, a compound closely related to 3-chlorobenzyl thiocyanate, with various thioureas including potassium thiocyanate, have been explored for the synthesis of thiazolo[3,4-a]quinoxalines. This highlights the compound's relevance in organic chemistry and drug synthesis (Kalinin et al., 2004).

Electrophilic Hypervalent Iodine Reagent Study

A study involving chlorobenziodoxole, which reacts with thiocyanate, sheds light on the chemical behavior of 3-chlorobenzyl thiocyanate in complex chemical reactions. This research contributes to the understanding of the reactivity and stability of thiocyanate compounds, particularly in the context of hypervalent iodine chemistry (Vinogradova et al., 2014).

Thiocyanate Oxidation Studies

Research on macromolecular N,N-dichlorosulfonamide as an oxidant for thiocyanates, including 3-chlorobenzyl thiocyanate, has demonstrated its potential in removing thiocyanate ions from aqueous solutions. This is particularly relevant in environmental chemistry for treating contaminated water (Kociołek-Balawejder, 2000).

Applications in Spectrophotometry

The use of chloramine-T, which reacts with thiocyanates like 3-chlorobenzyl thiocyanate, in spectrophotometric methods for measuring thiocyanate levels in serum and urine, highlights the role of such compounds in analytical chemistry. These methods are essential for clinical diagnostics and environmental monitoring (Giraudi & Grillo, 1981).

Coordination Compounds Synthesis

Research on transition metal thiocyanato coordination compounds, where 4-(4-chlorobenzyl)pyridine (similar to 3-chlorobenzyl thiocyanate) acts as a ligand, is significant in the field of inorganic chemistry. These studies contribute to the development of new materials with potential applications in catalysis and material science (Werner et al., 2014).

Orientations Futures

Thiocyanates, including 3-Chlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research may focus on improving the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

Mécanisme D'action

Target of Action

The primary target of 3-Chlorobenzyl thiocyanate is the benzylic sp3 C–H bond . The compound interacts with this bond to introduce a thiocyanate (SCN) group into the parent molecule .

Mode of Action

3-Chlorobenzyl thiocyanate operates through a free radical reaction pathway initiated by AIBN . This strategy constructs the benzylic sp3 C–SCN bond, overcoming the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

Pharmacokinetics

The compound’s ability to introduce SCN groups into parent molecules suggests that it may have a broad substrate scope .

Result of Action

The result of 3-Chlorobenzyl thiocyanate’s action is the construction of SCN-containing small organic molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .

Propriétés

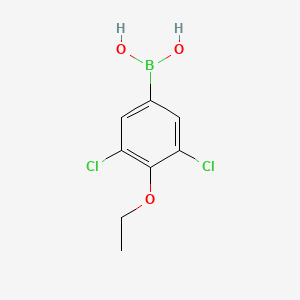

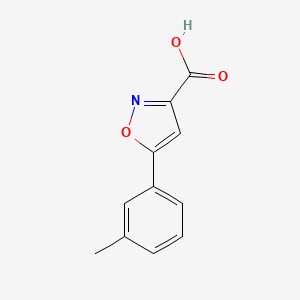

IUPAC Name |

(3-chlorophenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXHWNKSYWWTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorobenzyl thiocyanate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Ethylisoxazol-3-yl)methyl]amine](/img/structure/B1323022.png)

![3-(1H-Pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-6-amine](/img/structure/B1323028.png)